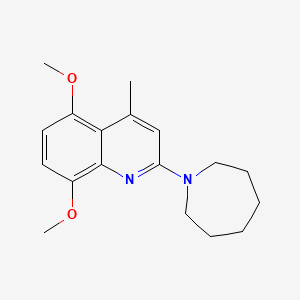
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including topoisomerase II, acetylcholinesterase, and monoamine oxidase. It also activates the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxification genes. Additionally, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects:
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also improves mitochondrial function and energy metabolism. In animal models, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to improve cognitive function, reduce tumor growth, and protect against neurodegeneration.
実験室実験の利点と制限
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for drug discovery and development. However, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has some limitations, including its low bioavailability, which may limit its therapeutic efficacy in vivo. It also has some cytotoxic effects at high concentrations, which may limit its use in certain cell types.
将来の方向性
There are several future directions for 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline research. One area of focus is the development of more potent and selective analogs of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline for specific therapeutic applications. Another area of focus is the optimization of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline formulations and delivery methods to improve its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the molecular mechanisms of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline action and its potential toxicological effects in vivo. Overall, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline and 1-bromooctane to form 2-(1-azepanyl)-4-methylnitrobenzene, which is subsequently reduced and cyclized to form 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline. The synthesis method has been optimized to improve the yield and purity of 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline, making it a viable option for large-scale production.
科学的研究の応用
2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, 2-(1-azepanyl)-5,8-dimethoxy-4-methylquinoline has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
2-(azepan-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-12-16(20-10-6-4-5-7-11-20)19-18-15(22-3)9-8-14(21-2)17(13)18/h8-9,12H,4-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFYXGZMUFFNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
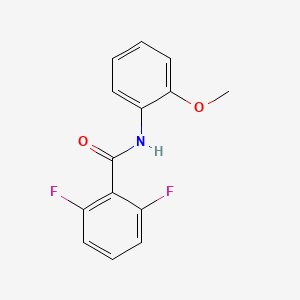
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)
![4-[(4-ethylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5841867.png)

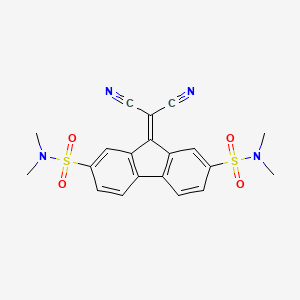
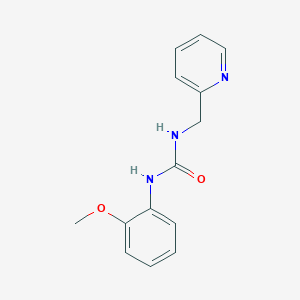
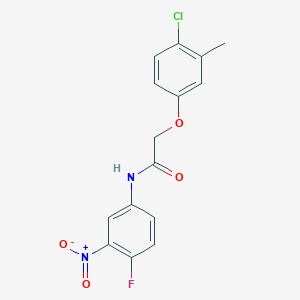
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
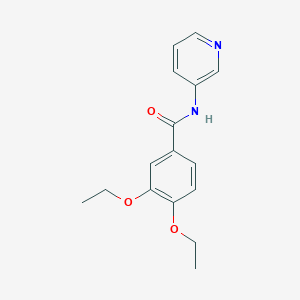
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)